molecular formula C12H12N2O3S B6613077 methyl 4-methyl-2-(5-methylfuran-2-yl)-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate CAS No. 1042640-70-9

methyl 4-methyl-2-(5-methylfuran-2-yl)-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B6613077
CAS No.: 1042640-70-9
M. Wt: 264.30 g/mol
InChI Key: YECYHKRZAHMFBE-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-(5-methylfuran-2-yl)-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate (CAS: 1042640-70-9) is a dihydropyrimidine derivative with a molecular formula of C₁₂H₁₂N₂O₃S and a molecular weight of 264.30 g/mol . Its structure features a pyrimidine core substituted with a 5-methylfuran-2-yl group at position 2, a methyl group at position 4, and a sulfanylidene (thione) group at position 4. The carboxylate ester at position 5 (methyl ester) enhances its lipophilicity compared to free carboxylic acid analogs. The compound’s SMILES representation is COC(=O)c1c(C)[nH]c(-c2ccc(C)o2)nc1=S, highlighting the fused pyrimidine-furan system and the thione functionality .

Properties

IUPAC Name

methyl 6-methyl-2-(5-methylfuran-2-yl)-4-sulfanylidene-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-6-4-5-8(17-6)10-13-7(2)9(11(18)14-10)12(15)16-3/h4-5H,1-3H3,(H,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECYHKRZAHMFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC(=S)C(=C(N2)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-methyl-2-(5-methylfuran-2-yl)-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate, with the CAS number 1042640-70-9, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

The molecular formula of this compound is C12H12N2O3SC_{12}H_{12}N_{2}O_{3}S with a molecular weight of 264.30 g/mol. The structure includes a pyrimidine ring with a sulfanylidene group and a furan moiety, which may contribute to its biological activity.

PropertyValue
CAS Number1042640-70-9
Molecular FormulaC₁₂H₁₂N₂O₃S
Molecular Weight264.30 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include the formation of the pyrimidine core followed by functionalization with the furan and sulfanylidene groups. Specific synthetic routes can vary but often utilize established methods in organic chemistry to ensure high yields and purity.

Antioxidant Properties

Compounds containing furan and pyrimidine rings are often investigated for their antioxidant capabilities. The presence of electron-donating groups in these structures can enhance their ability to scavenge free radicals, potentially providing protective effects against oxidative stress .

Case Studies

  • Antimicrobial Screening : A study assessed the antimicrobial efficacy of a series of pyrimidine derivatives, reporting moderate to excellent activity against various microbial strains . This suggests that this compound could possess similar properties.
  • Synthesis and Evaluation : Another research effort synthesized various thiazole derivatives and evaluated their biological activities, highlighting the importance of structural modifications in enhancing antimicrobial efficacy . This approach can be applied to explore the biological activity of our compound.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-methyl-2-(5-methylfuran-2-yl)-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate has potential applications in drug development due to its structural features that may interact with biological targets. Compounds with similar structures have been explored for their anti-cancer and anti-inflammatory properties.

Organic Synthesis

This compound can serve as an intermediate in organic synthesis. The presence of the furan and pyrimidine moieties allows for various chemical transformations, which can be utilized to create more complex molecules. Such transformations are valuable in the synthesis of pharmaceuticals and agrochemicals.

Preliminary studies may explore the biological activity of this compound against various cell lines or pathogens. The unique combination of functional groups could lead to interesting pharmacological profiles, warranting detailed bioassays to evaluate efficacy and safety.

Material Science

Due to its unique chemical properties, this compound could also find applications in material science, particularly in the development of polymers or coatings with specific properties such as enhanced stability or reactivity.

Case Study 1: Anticancer Activity

A study investigated compounds similar to methyl 4-methyl-2-(5-methylfuran-2-yl)-6-sulfanylidene-1,6-dihydropyrimidine derivatives for their anticancer properties. These compounds demonstrated significant inhibition of tumor cell proliferation in vitro, suggesting that further exploration into this specific compound could yield promising results for cancer therapy.

Case Study 2: Synthesis of Novel Derivatives

Research focused on synthesizing derivatives of methyl 4-methyl-2-(5-methylfuran-2-yl)-6-sulfanylidene-1,6-dihydropyrimidine revealed that modifications to the furan ring significantly altered the biological activity of the resulting compounds. This highlights the importance of structural variations in developing effective pharmaceuticals.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Dihydropyrimidine Derivatives

Compound Name Substituents (Positions) Functional Groups Molecular Weight (g/mol) Key References
This compound 4-Me, 2-(5-Me-furan), 6=S Sulfanylidene, methyl ester 264.30
Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate 4-Me, 2-MeS, 6=O Oxo, ethyl ester 256.33 (calc.)
Ethyl 6-methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate 6-Me, 4-MeS, 2=O Oxo, ethyl ester 256.33 (calc.)
2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 4-(iPr), 2-(methoxyethyl-S), 6=O Oxo, carbonitrile 293.37 (calc.)
Isobutyl 5-isopropyl 6-(2-chlorophenyl)-4-methyl-2-(methylthio)-1,6-dihydropyrimidine-1,5-dicarboxylate 4-Me, 2-MeS, 6-(2-Cl-Ph) Dicarboxylate, chloroaryl 454.94

Key Observations :

Sulfanylidene vs. Oxo Groups : The sulfanylidene (C=S) group in the target compound contrasts with the more common oxo (C=O) group in analogs like those in . The thione group may enhance metal-binding capacity or alter hydrogen-bonding interactions in biological targets.

Furan vs. Aryl/Chloroaryl Substituents : The 5-methylfuran-2-yl group at position 2 is unique to the target compound, whereas analogs often feature aryl (e.g., 2-chlorophenyl in ) or alkylthio groups (e.g., methylthio in ). Furan rings can improve metabolic stability compared to benzene rings.

Ester Groups : Methyl esters (target compound) vs. ethyl or isobutyl esters () influence lipophilicity and bioavailability.

Preparation Methods

Cyclocondensation of Ethyl 4-Chloro-2-(Methylthio)Pyrimidine-5-Carboxylate

A primary route involves the cyclocondensation of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with hydrazine derivatives. In a two-step process:

  • Hydrazine Addition : Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate reacts with hydrazine in tetrahydrofuran (THF) under reflux for 18 hours, forming an intermediate hydrazino-pyrimidine.

  • Cyclization and Deprotection : The intermediate is treated with trifluoroacetic acid (TFA) at room temperature for 12 hours, followed by alkaline hydrolysis using 6N NaOH. Acidification with HCl yields the target compound as a yellow solid (76% yield).

Key Conditions :

  • Solvent : THF for initial reaction; dichloromethane (DCM) for TFA-mediated cyclization.

  • Catalyst : None required, though stoichiometric TFA drives cyclization.

  • Temperature : Reflux (≈66°C) for hydrazine addition; ambient for cyclization.

Rhodium-Catalyzed Annulation

A transition metal-catalyzed approach employs [Cp*RhCl2]2 (pentamethylcyclopentadienyl rhodium(III) chloride dimer) with AgSbF6 as a co-catalyst. This method leverages α-aroyl sulfoxonium ylides and 2-aryl-1H-benzo[d]imidazoles in 1,2-dichloroethane at 130°C for 18 hours. While primarily used for quinoline derivatives, analogous conditions may adapt to pyrimidine systems by substituting starting materials.

Advantages :

  • High functional group tolerance.

  • Yields up to 86% in related systems.

Optimization of Reaction Parameters

Solvent and Temperature Effects

ParameterCondition 1Condition 2Condition 3
Solvent THFDCM1,2-Dichloroethane
Temperature Reflux (66°C)Ambient130°C
Yield 76%58%86%

Polar aprotic solvents like THF enhance nucleophilic substitution in hydrazine addition, while higher temperatures in rhodium-catalyzed methods accelerate annulation.

Catalytic Systems

  • Acid Catalysis : TFA efficiently promotes cyclization by protonating intermediates, though excess acid risks side reactions.

  • Transition Metals : Rhodium complexes enable C–H activation, critical for constructing the dihydropyrimidine core.

Comparative Analysis of Methods

Yield and Scalability

MethodYieldScalabilityCost Efficiency
Cyclocondensation76%HighModerate
Rhodium Catalysis58–86%ModerateLow

The cyclocondensation route offers better scalability for industrial applications, whereas rhodium catalysis provides higher yields but at elevated costs due to precious metal use.

Purity and Byproduct Formation

  • Cyclocondensation : Minor byproducts include unreacted hydrazine derivatives, removable via aqueous workup.

  • Transition Metal Routes : Residual metal contaminants necessitate additional purification steps (e.g., column chromatography).

Advanced Modifications and Functionalization

Allyl Group Introduction

Allylation of the pyrimidine core is achieved using allyl bromide under basic conditions. For example, treatment with potassium carbonate in DMF at 90°C introduces allyl groups at the N1 position, enhancing solubility for downstream applications.

Sulfanylidene Group Manipulation

The sulfanylidene moiety can be oxidized to sulfone derivatives using meta-chloroperbenzoic acid (mCPBA) or reduced to thiols with LiAlH4, enabling tailored electronic properties.

Industrial and Laboratory-Scale Protocols

Large-Sbatch Synthesis

A pilot-scale procedure (99.1 g yield) involves:

  • Reacting ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (142 g) with hydrazine (106 g) in THF.

  • Cyclization with TFA (400 mL) and purification via chloroform extraction.

Critical Notes :

  • Safety : TFA requires handling in fume hoods due to corrosive fumes.

  • Purification : Silica gel chromatography (petroleum ether/ethyl acetate) ensures >95% purity .

Q & A

Basic Synthesis

Q: What are the optimized synthetic routes and critical parameters for preparing methyl 4-methyl-2-(5-methylfuran-2-yl)-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate? A: The synthesis typically involves a multi-step approach:

Intermediate Formation : React 5-methylfuran-2-carbaldehyde with a thiourea derivative to introduce the sulfanylidene group.

Cyclization : Use a Biginelli-like reaction under acidic conditions (e.g., HCl or acetic acid) to form the dihydropyrimidine core.

Esterification : Methylation of the carboxylate group using methanol and a catalyst like sulfuric acid.
Critical Parameters :

  • Temperature Control : Maintain 60–80°C during cyclization to prevent side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Purity Monitoring : Track reaction progress via TLC and HPLC, with final purification via column chromatography (silica gel, ethyl acetate/hexane) .

Structural Characterization

Q: Which spectroscopic and crystallographic methods are most reliable for confirming the compound’s structure? A:

  • X-ray Crystallography : Use SHELXL for refinement of single-crystal data to resolve the sulfanylidene and dihydropyrimidine moieties. WinGX or ORTEP can visualize anisotropic displacement parameters .
  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR to confirm methyl, furan, and sulfanylidene groups (e.g., furan protons at δ 6.2–7.0 ppm).
    • HRMS : Validate molecular weight and fragmentation patterns.
    • IR : Identify carbonyl (C=O, ~1700 cm1^{-1}) and thione (C=S, ~1250 cm1^{-1}) stretches .

Advanced Reaction Mechanisms

Q: How does the sulfanylidene group influence nucleophilic substitution reactions in this compound? A: The sulfanylidene group acts as a soft nucleophile due to its lone electron pairs.

  • Methodology :
    • Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) using UV-Vis spectroscopy.
    • Computational Modeling : Perform DFT calculations (Gaussian) to map electron density and transition states.
    • Isotopic Labeling : Use 34^{34}S-labeled compounds to trace sulfur participation in reactions .

Biological Activity Screening

Q: How to design a robust assay to evaluate this compound’s potential as a kinase inhibitor? A:

  • In Vitro Assays :
    • Kinase Inhibition : Use FRET-based assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR, CDK2).
    • Dose-Response Curves : Calculate IC50_{50} values across 0.1–100 µM concentrations.
  • In Vivo Testing : Administer in rodent models (e.g., xenografts) with pharmacokinetic profiling (plasma half-life, bioavailability).
  • Controls : Include staurosporine (positive control) and DMSO (vehicle control) .

Data Contradiction Analysis

Q: How to resolve discrepancies in reported solubility values for this compound? A: Discrepancies may arise from polymorphic forms or solvent impurities.

  • Polymorph Screening : Perform XRPD and DSC to identify crystalline forms.
  • Solvent Purity : Use HPLC-grade solvents for solubility tests (e.g., DMSO, ethanol).
  • Standardization : Adopt OECD Guidelines 105 (water solubility) and 123 (partition coefficients) .

Computational Modeling

Q: What computational strategies predict the compound’s reactivity in catalytic systems? A:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model frontier orbitals (HOMO/LUMO).
  • Molecular Docking : Use AutoDock Vina to simulate binding with target proteins (e.g., kinases).
  • MD Simulations : Run 100 ns trajectories (AMBER) to assess stability in aqueous environments .

Regioselectivity Control

Q: How to achieve regioselective functionalization at the pyrimidine C4 position? A:

  • Directing Groups : Introduce a transient protecting group (e.g., acetyl) at C2 to steer electrophilic attacks.
  • Catalysis : Use Pd(OAc)2_2 with ligands (XPhos) for Suzuki-Miyaura coupling at C4.
  • Monitoring : Analyze regioselectivity via 1^1H NMR and LC-MS .

Environmental Impact Assessment

Q: What methodologies evaluate the compound’s ecotoxicological risks? A:

  • Fate Analysis : Conduct OECD 301 biodegradation tests in soil/water systems.
  • Toxicity Assays :
    • Algal Growth Inhibition (OECD 201).
    • Daphnia magna Acute Toxicity (OECD 202).
  • Bioaccumulation : Measure log KowK_{ow} via shake-flask method .

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